molecular formula C10H8Cl2N2O2 B13677961 Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate CAS No. 30192-45-1

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate

Cat. No.: B13677961
CAS No.: 30192-45-1
M. Wt: 259.09 g/mol
InChI Key: OKMWUIJSVITHHO-UHFFFAOYSA-N
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Description

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate is a chemical compound with the molecular formula C10H8Cl2N2O2. It belongs to the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves the reaction of o-phenylenediamine with carboxylic acids. This reaction is carried out by heating the reactants together on a steam bath, under reflux, or in a sealed tube . The specific conditions and reagents used can vary, but the general approach involves the condensation of o-phenylenediamine with organic acids, often catalyzed by mineral acids .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other benzimidazole derivatives.

    Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, cancer cell growth, and bacterial proliferation .

Comparison with Similar Compounds

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

30192-45-1

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

OKMWUIJSVITHHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

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